

# Discovery and development history of Sotagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sotagliflozin |           |
| Cat. No.:            | B1681961      | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Sotagliflozin** 

## **Executive Summary**

**Sotagliflozin** (LX4211) is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2). Its development was rooted in a strategic approach to simultaneously target two key pathways of glucose regulation: renal glucose reabsorption via SGLT2 and intestinal glucose absorption via SGLT1. This dual mechanism offers a complementary, insulin-independent approach to glycemic control and has demonstrated significant cardiovascular and renal benefits. This document provides a comprehensive technical overview of **sotagliflozin**'s journey from initial discovery through extensive clinical development, culminating in its regulatory approvals for heart failure.

## **Discovery and Rationale**

The development of **sotagliflozin** was initiated by Lexicon Pharmaceuticals, leveraging its expertise in mouse genetics to identify novel drug targets.[1]

- 1.1. Preclinical Rationale: The Dual Inhibition Hypothesis The therapeutic strategy was built on the distinct and complementary roles of SGLT1 and SGLT2:
- SGLT2: Predominantly located in the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the



bloodstream.[2][3] Inhibition of SGLT2 was a well-established mechanism to induce glucosuria, thereby lowering blood glucose levels.

• SGLT1: Primarily found in the small intestine, SGLT1 is the main transporter for the absorption of dietary glucose and galactose.[2][4] To a lesser extent, it is also present in the kidneys, reabsorbing the remaining glucose not captured by SGLT2.

The hypothesis was that combining SGLT2 inhibition with SGLT1 inhibition could provide superior glycemic control. By blocking intestinal SGLT1, **sotagliflozin** delays and reduces the absorption of dietary glucose, leading to a blunting of postprandial glucose spikes.[2][5] This gastrointestinal effect was also found to stimulate the release of glucagon-like peptide 1 (GLP-1) and polypeptide tyrosine tyrosine (PYY), hormones that contribute to glycemic control and appetite regulation.[5][6]

1.2. Lead Optimization An extensive medicinal chemistry program led to the identification of **sotagliflozin** as the lead candidate. It was optimized to have a specific inhibitory profile, with approximately 20-fold greater selectivity for SGLT2 over SGLT1.[5][7] This profile was designed to achieve clinically meaningful inhibition of both targets at therapeutic doses.

SGLT1 IC50: 36 nM[1]

SGLT2 IC50: 1.8 nM[1]

### **Mechanism of Action**

**Sotagliflozin** exerts its therapeutic effects through the dual inhibition of SGLT1 and SGLT2, impacting glucose homeostasis via two primary organs: the kidneys and the gastrointestinal tract.[4][8]

- Renal Effects (SGLT2 Inhibition): By inhibiting SGLT2 in the kidneys, **sotagliflozin** reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.[2]
- Gastrointestinal Effects (SGLT1 Inhibition): By inhibiting SGLT1 in the enterocytes of the small intestine, **sotagliflozin** slows the absorption of glucose from food, which significantly reduces postprandial hyperglycemia.[2][8]



This dual action provides a comprehensive approach to lowering blood glucose, independent of insulin secretion.



Click to download full resolution via product page

Caption: Mechanism of Action of Sotagliflozin.

### **Pharmacokinetics**

The pharmacokinetic profile of **sotagliflozin** has been characterized in healthy subjects and patient populations. It is rapidly absorbed with dose-proportional systemic exposure.[9][10]



| Parameter                                            | Value                              | Citation |
|------------------------------------------------------|------------------------------------|----------|
| Absorption                                           |                                    |          |
| Tmax (single dose)                                   | 1.25 - 3 hours                     | [8]      |
| Tmax (multiple doses)                                | 2.5 - 4 hours                      | [8]      |
| Oral Bioavailability                                 | ~71%                               | [8]      |
| Effect of Food (High-Calorie)                        | Cmax increased by 149%, AUC by 50% | [11]     |
| Distribution                                         |                                    |          |
| Volume of Distribution (Vd)                          | 9392 L                             | [8]      |
| Plasma Protein Binding                               | ~98%                               | [8]      |
| Metabolism                                           |                                    |          |
| Primary Pathway                                      | Glucuronidation via UGT1A9         | [8]      |
| Major Metabolite                                     | 3-O-glucuronide (M19), inactive    | [8]      |
| Excretion                                            |                                    |          |
| Terminal Half-life (t1/2)                            | 21 - 35 hours                      | [8]      |
| Apparent Clearance (CL/F)                            | 261 - 374 L/h (healthy volunteers) | [8]      |
| Route of Elimination                                 | 57% in urine, 37% in feces         | [8]      |
| Multiple Dosing                                      |                                    |          |
| Accumulation Ratio (Cmax)                            | ~1.57                              | [9][10]  |
| Accumulation Ratio (AUC)                             | ~1.84                              | [9][10]  |
| Table 1: Pharmacokinetic Parameters of Sotagliflozin |                                    |          |

## **Clinical Development**



**Sotagliflozin** has undergone a rigorous clinical development program across multiple indications, including Type 1 Diabetes (T1D), Type 2 Diabetes (T2D), Chronic Kidney Disease (CKD), and Heart Failure (HF).



Click to download full resolution via product page

Caption: Clinical Development Workflow for Sotagliflozin.

# Phase II and III Trials in Type 1 Diabetes (inTandem Program)

**Sotagliflozin** was extensively studied as an oral adjunct to insulin in adults with T1D. The inTandem program consisted of several Phase 3 trials.

Experimental Protocol (inTandem1 & inTandem2):

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12]
- Patient Population: Adults with T1D using insulin pumps or multiple daily injections with a baseline HbA1c of 7.0% to 11.0%.[12]
- Intervention: Following a 6-week insulin optimization period, patients were randomized to receive sotagliflozin 200 mg, sotagliflozin 400 mg, or placebo once daily for 24-52 weeks, in addition to their insulin therapy.[12]
- Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[12]



| Outcome                                                                         | Sotagliflozin<br>200 mg   | Sotagliflozin<br>400 mg   | Placebo  | Citation |
|---------------------------------------------------------------------------------|---------------------------|---------------------------|----------|----------|
| inTandem2 (24<br>Weeks)                                                         |                           |                           |          |          |
| Δ HbA1c from<br>Baseline                                                        | -0.39% (p < 0.001)        | -0.37% (p < 0.001)        | -0.03%   | [12]     |
| inTandem1 (6<br>Months)                                                         |                           |                           |          |          |
| Body Weight<br>Change                                                           | -3.5 lbs                  | -6.0 lbs                  | +1.8 lbs | [13]     |
| Meta-Analysis<br>Data                                                           |                           |                           |          |          |
| Severe<br>Hypoglycemia                                                          | RR: 0.69 (vs.<br>Placebo) | RR: 0.69 (vs.<br>Placebo) | -        | [14]     |
| Diabetic<br>Ketoacidosis<br>(DKA)                                               | RR: 3.93 (vs.<br>Placebo) | RR: 3.93 (vs.<br>Placebo) | -        | [14]     |
| Table 2: Key Efficacy and Safety Results from Phase 3 Trials in Type 1 Diabetes |                           |                           |          |          |

Despite showing efficacy in glycemic control and weight reduction, an increased risk of diabetic ketoacidosis (DKA) was observed.[13][14] This led to the FDA declining approval for T1D in the U.S., while the European Medicines Agency (EMA) granted a limited approval that was later withdrawn by the manufacturer.[15]

# Phase III Cardiovascular Outcome Trials (CVOTs): SOLOIST-WHF and SCORED







The focus of development shifted to cardiovascular and renal outcomes in patients with T2D, leading to two pivotal trials: SOLOIST-WHF and SCORED.[16][17]

Experimental Protocol (SOLOIST-WHF):

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[18][19]
- Patient Population: 1,222 patients with T2D recently hospitalized for worsening heart failure. The trial included patients with both reduced and preserved ejection fraction.[16][18]
- Intervention: **Sotagliflozin** (200 mg, titrated to 400 mg) or placebo, initiated either in-hospital or within 3 days of discharge.[18][19]
- Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[19][20]





Click to download full resolution via product page

Caption: Logical Flow of the SOLOIST-WHF Trial Design.

Experimental Protocol (SCORED):

• Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[21][22]



- Patient Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[22][23]
- Intervention: **Sotagliflozin** (200 mg, titrated to 400 mg) or placebo.[23]
- Primary Endpoint: Initially a composite of major adverse cardiovascular events (MACE), the
  primary endpoint was changed (due to early trial termination) to the total number of deaths
  from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart
  failure.[22]



Click to download full resolution via product page



Caption: Logical Flow of the SCORED Trial Design.

| Outcome                                                                           | SOLOIST-WHF                           | SCORED                                | Citation         |
|-----------------------------------------------------------------------------------|---------------------------------------|---------------------------------------|------------------|
| Primary Endpoint                                                                  |                                       |                                       |                  |
| (CV Death, HHF,<br>Urgent HF Visit)                                               | HR: 0.67 (95% CI: 0.52-0.85); p<0.001 | HR: 0.75 (95% CI: 0.63-0.88); p<0.001 | [16][19][20][21] |
| Key Secondary<br>Endpoints                                                        |                                       |                                       |                  |
| MACE (CV Death,<br>Nonfatal MI, Nonfatal<br>Stroke)                               | -                                     | HR: 0.84 (95% CI:<br>0.72-0.99)       | [16][21][22]     |
| Nonfatal MI                                                                       | -                                     | RRR: 30%                              | [21]             |
| Nonfatal Stroke                                                                   | -                                     | RRR: 30%                              | [21]             |
| Adverse Events of<br>Interest                                                     |                                       |                                       |                  |
| Diarrhea                                                                          | Increased vs. Placebo                 | Increased vs. Placebo                 | [3]              |
| Volume Depletion                                                                  | Increased vs. Placebo                 | Increased vs. Placebo                 | [3]              |
| Table 3: Key Efficacy<br>Results from Phase 3<br>Cardiovascular<br>Outcome Trials |                                       |                                       |                  |

These trials successfully demonstrated that **sotagliflozin** significantly reduces the risk of major heart failure events in a broad population of patients with T2D at high cardiovascular risk.[24]

# Mechanistic Trial in HFpEF without Diabetes (SOTA-P-CARDIA)

To explore the benefits of **sotagliflozin** beyond diabetic populations, a mechanistic trial was conducted in patients with heart failure with preserved ejection fraction (HFpEF) without diabetes.



#### Experimental Protocol (SOTA-P-CARDIA):

- Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[25]
- Patient Population: 88 diverse participants with HFpEF without diabetes.[25][26]
- Intervention: **Sotagliflozin** or placebo for six months.[26]
- Primary Outcomes: Changes in cardiac structure and function (e.g., left ventricular mass),
   quality of life (KCCQ), and functional capacity (6-minute walk test).[25][26]

| Outcome                                                                          | Result                                              | Citation |
|----------------------------------------------------------------------------------|-----------------------------------------------------|----------|
| Left Ventricular Mass                                                            | Statistically significant improvement               | [25][26] |
| Diastolic Function                                                               | Statistically significant improvement               | [25][26] |
| 6-Minute Walk Test                                                               | Statistically significant improvement               | [25][26] |
| KCCQ Score (Quality of Life)                                                     | Statistically significant improvement               | [25][26] |
| Peak VO <sub>2</sub>                                                             | Notable improvement (not statistically significant) | [25][26] |
| Table 4: Key Efficacy Results from SOTA-P-CARDIA Trial in HFpEF without Diabetes |                                                     |          |

This study was the first to demonstrate direct clinical benefits of **sotagliflozin** on cardiac structure, function, and quality of life in HFpEF patients without diabetes, suggesting its therapeutic potential is not solely dependent on glycemic control.[25][26]

## **Regulatory History and Conclusion**

The extensive clinical development program culminated in key regulatory milestones:



- April 2019: The EMA approved **sotagliflozin** (Zynquista) for specific adults with type 1 diabetes. This approval was later withdrawn at the holder's request.[4][15]
- May 2023: The U.S. FDA approved sotagliflozin (Inpefa) to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure or T2D with CKD and other cardiovascular risk factors.[15][27][28]

The journey of **sotagliflozin** from a genetically-inspired target hypothesis to a clinically validated therapy for heart failure showcases a successful translation of basic science into a novel therapeutic agent. Its unique dual SGLT1/SGLT2 inhibition mechanism provides a multifaceted approach to improving outcomes in a high-risk patient population, marking a significant advancement in cardiovascular and metabolic medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. From mouse to man: Discovery and development of sotagliflozin, a dual SGLT1/SGLT2 inhibitor for heart failure American Chemical Society [acs.digitellinc.com]
- 2. What is the mechanism of Sotagliflozin? [synapse.patsnap.com]
- 3. ajmc.com [ajmc.com]
- 4. An In-depth Analysis of Sotagliflozin's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Development of sotagliflozin, a dual sodium-dependent glucose transporter 1/2 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Sotagliflozin After Multiple Ascending Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 10. Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Sotagliflozin After Multiple Ascending Doses in Chinese Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. medscape.com [medscape.com]
- 13. diatribe.org [diatribe.org]
- 14. Efficacy and safety of dual SGLT 1/2 inhibitor sotagliflozin in type 1 diabetes: metaanalysis of randomised controlled trials | The BMJ [bmj.com]
- 15. Sotagliflozin Wikipedia [en.wikipedia.org]
- 16. hcplive.com [hcplive.com]
- 17. Sotagliflozin Scores Wins in SCORED and SOLOIST-WHF Trials | tctmd.com [tctmd.com]
- 18. mdpi.com [mdpi.com]
- 19. Effect of Sotagliflozin on Cardiovascular Events in Patients With Type 2 Diabetes Post Worsening Heart Failure American College of Cardiology [acc.org]
- 20. SOLOIST-WHF Trial | INPEFA® (sotagliflozin) [inpefahcp.com]
- 21. SCORED Trial | INPEFA® (sotagliflozin) [inpefahcp.com]
- 22. Effect of Sotagliflozin on Cardiovascular and Renal Events in Patients With Type 2 Diabetes and Moderate Renal Impairment Who Are at Cardiovascular Risk American College of Cardiology [acc.org]
- 23. Evaluation of Sotagliflozin in Patients with Type 2 Diabetes with Chronic Kidney Disease or Acute Exacerbation of Heart Failure: the SCORED and SOLOIST-WHF Trials American College of Cardiology [acc.org]
- 24. "Is sotagliflozin a 'wonder drug'? A review of its impact on cardiovascular, diabetic, renal, neuroprotective, and hepatic outcomes" PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sotagliflozin Shows Significant Benefits in Heart Failure Patients with Preserved Ejection Fraction Without Diabetes [trial.medpath.com]
- 26. Lexicon Pharmaceuticals Reveals Positive Clinical Data for Sotagliflozin in Heart Failure Patients Without Diabetes at AHA 2025 [quiverquant.com]
- 27. A Review of the Potential Role of Sotagliflozin: A Dual SGLT2 and SGLT1 Inhibitor—in the Treatment of Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inpefa (sotagliflozin) FDA Approval History Drugs.com [drugs.com]



 To cite this document: BenchChem. [Discovery and development history of Sotagliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681961#discovery-and-development-history-of-sotagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com